molecular formula C16H18N4O4S2 B2533903 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396556-04-9

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2533903
CAS No.: 1396556-04-9
M. Wt: 394.46
InChI Key: BYJOOSOLBHEIPG-UHFFFAOYSA-N
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Description

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrimidothiazine core, which is a fused ring system containing both pyrimidine and thiazine rings, and is functionalized with a sulfamoylphenethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multiple steps, starting with the construction of the pyrimidothiazine core. This can be achieved through a cyclization reaction of appropriate precursors, such as aminothiazoles and amidines, under acidic or basic conditions. The sulfamoylphenethyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes can provide insights into their mechanisms of action.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for treating diseases.

Industry

In industry, this compound can be used in the development of new materials or as a component in chemical processes. Its unique properties may make it useful in various applications, such as catalysis or as a precursor for other chemicals.

Mechanism of Action

The mechanism by which 6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, and the compound may modulate their activity through binding or inhibition. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-N-(4-sulfamoylphenethyl)-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline-2-carbothioamide

  • Glimepiride sulfonamide (3-Ethyl-4-methyl-2-oxo-N-(4-sulfamoylphenethyl)-2,5-dihydro-1H-pyrrole-1-carboxamide)

Uniqueness

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is unique due to its specific structural features, such as the pyrimidothiazine core and the sulfamoylphenethyl group. These features distinguish it from other compounds and contribute to its distinct chemical and biological properties.

Biological Activity

6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds characterized by a pyrimidine and thiazine moiety. Its structural formula is crucial for understanding its interaction with biological targets.

Property Value
Molecular FormulaC₁₄H₁₆N₄O₃S
Molecular Weight316.37 g/mol
Melting Point208 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that derivatives of thiazine and pyrimidine exhibit promising antimicrobial properties. A study focused on similar compounds demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

The compound's structural similarity to known anticancer agents has prompted investigations into its antiproliferative effects. Preliminary studies show that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar scaffolds have been shown to interfere with tubulin polymerization, leading to reduced cancer cell viability .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Interaction with DNA : The compound may bind to DNA or interfere with DNA replication processes in cancer cells.
  • Modulation of Cell Signaling : It may affect signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various thiazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications enhanced antimicrobial potency significantly compared to standard antibiotics.
  • Anticancer Activity : In a comparative study involving several pyrimidine derivatives, the compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting a strong potential for further development as an anticancer agent.

Properties

IUPAC Name

6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c17-26(23,24)13-3-1-11(2-4-13)5-7-18-15(22)12-9-20-14(21)6-8-19-16(20)25-10-12/h1-4,6,8,12H,5,7,9-10H2,(H,18,22)(H2,17,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJOOSOLBHEIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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